2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide typically involves a multi-step process One common synthetic route includes the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to produce the quinoline coreThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Substitution: The compound can undergo substitution reactions at various positions on the quinoline ring, leading to the formation of a wide range of derivatives with diverse properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxamide: Known for its antimalarial activity.
Quinoline-6-carboxamide: Studied for its antibacterial properties.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects. What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
655222-63-2 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-7-12(10-16(15)23-2)14-8-6-11-4-3-5-13(18(19)21)17(11)20-14/h3-10H,1-2H3,(H2,19,21) |
InChI Key |
JVZCMIUWQXYDEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2)OC |
Origin of Product |
United States |
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